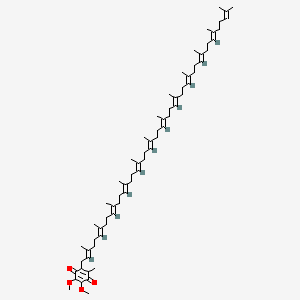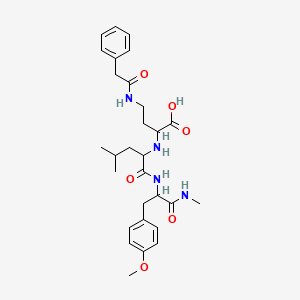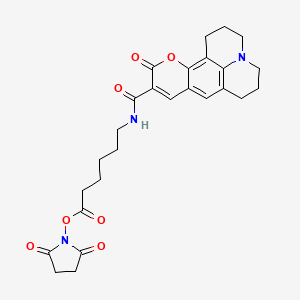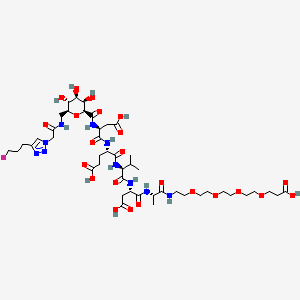
CU-T12-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-4-nitro-2-(4-(4-(trifluoromethyl)phenyl)-1H-imidazol-1-yl)aniline (NMTNPA) is an organic compound that has been widely studied in the scientific community due to its potential applications in the fields of medicine, biochemistry, and pharmacology. NMTNPA has been found to possess a wide range of biological activities, such as anti-inflammatory, anti-cancer, and anti-microbial activities, and is also known to be a potent inhibitor of several enzymes. In addition, NMTNPA has been studied for its ability to modulate the activity of various receptors and ion channels, as well as its potential to act as a prodrug for other therapeutic agents.
Wissenschaftliche Forschungsanwendungen
Aktivierung von Toll-like-Rezeptoren (TLRs)
CU-T12-9 ist ein kleinmolekularer Agonist für den Toll-like-Rezeptor 2 (TLR2), der durch Screening und Optimierung einer TLR2-aktivierenden Verbindungsbibliothek gewonnen wurde {svg_1} {svg_2}. Insbesondere bindet this compound an ein einzelnes TLR2-Heterodimer, TLR2-TLR1 {svg_3} {svg_4}.
Erleichterung der Bildung des TLR1/2-Heterodimeren Komplexes
Durch die Bindung an sowohl TLR1 als auch TLR2 erleichtert this compound die Bildung des TLR1/2-Heterodimeren Komplexes, der wiederum die nachgeschaltete Signalgebung aktiviert {svg_5}.
Kompetitive Bindung an den TLR1/2-Komplex
Fluoreszenz-Anisotropie-Assays zeigten eine kompetitive Bindung an den TLR1/2-Komplex zwischen this compound und Pam3CSK4 mit einer halbmaximalen Hemmkonzentration (IC50) von 54,4 nM {svg_6}.
Aktivierung der NF-κB-abhängigen Signalgebung
Nach der Bindung an das TLR2-TLR1-Heterodimer wurde gezeigt, dass this compound die NF-κB-abhängige Signalgebung aktiviert {svg_7} {svg_8}.
Induktion von nachgeschalteten Effektoren
This compound signalisiert über den Kernfaktor κB (NF-κB) und ruft eine Erhöhung der nachgeschalteten Effektoren Tumornekrosefaktor-α (TNF-α), Interleukin-10 (IL-10) und induzierbare Stickstoffmonoxid-Synthase (iNOS) hervor {svg_9} {svg_10}.
Potenzieller Einsatz in Vakzin-Adjuvantien und Antitumor-Agens
Diese TLR-Agonisten wurden als potente Vakzin-Adjuvantien und Antitumor-Agens eingesetzt {svg_11} {svg_12} {svg_13}.
Wirkmechanismus
Target of Action
CU-T12-9, also known as N-methyl-4-nitro-2-(4-(4-(trifluoromethyl)phenyl)-1H-imidazol-1-yl)aniline, is a potent agonist for the Toll-like receptor 2 (TLR2) heterodimer, specifically TLR1/2 . TLRs are a type of pattern recognition receptor that play a crucial role in the innate immune system, regulating both innate immunity and subsequent adaptive immune responses .
Mode of Action
This compound binds to and activates the TLR2-TLR1 heterodimer . The binding site of this compound is suggested to be on the interface of the heterodimer, which supports its selective affinity for TLR2-TLR1 . Even at high concentrations, this compound maintains its selective agonistic activity .
Biochemical Pathways
Upon binding to the TLR2-TLR1 heterodimer, this compound activates the NF-κB-dependent signaling pathway . This results in the expression of downstream effectors such as TNF-α, IL-10, and iNOS . These molecules play a significant role in the immune response, including inflammation and the regulation of immune cell function .
Result of Action
The activation of the TLR2-TLR1 heterodimer by this compound leads to a cascade of immune responses. It activates both the innate and the adaptive immune systems . The activation of NF-κB-dependent signaling leads to the expression of proinflammatory cytokines such as TNF-α, as well as other molecules like IL-10 and iNOS . These molecules have various effects on immune cells and can influence the overall immune response .
Biochemische Analyse
Biochemical Properties
CU-T12-9 plays a significant role in biochemical reactions. It binds to and activates TLR2-TLR1, one of the essential TLR2-heterodimers required for downstream signaling . The binding site of this compound has been suggested to be on the interface of the heterodimer, supporting its selective affinity for TLR2-TLR1 . This interaction with TLR2-TLR1 is crucial for the activation of NF-κB-dependent signaling, leading to the expression of TNF-α, IL-10, and iNOS .
Cellular Effects
In terms of cellular effects, this compound influences cell function by activating NF-κB-dependent signaling upon binding to the TLR2-TLR1 heterodimer . This activation leads to the expression of TNF-α, IL-10, and iNOS , which are key players in cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to and activation of the TLR2-TLR1 heterodimer . This binding is suggested to occur at the interface of the heterodimer, which supports its selective affinity . Upon binding, this compound activates NF-κB-dependent signaling, leading to changes in gene expression, including the expression of TNF-α, IL-10, and iNOS .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is provided as a dried powder and is stable for at least 6 months when properly stored . It maintains its selective agonistic activity, even at high concentrations, with minimal cytotoxicity .
Metabolic Pathways
Given its role as a TLR2-TLR1 agonist, it is likely to interact with enzymes or cofactors involved in TLR2-TLR1 signaling pathways .
Subcellular Localization
The subcellular localization of this compound is not explicitly reported in the literature. Given its role as a TLR2-TLR1 agonist, it is likely to be localized where TLR2-TLR1 is present within the cell .
Eigenschaften
IUPAC Name |
N-methyl-4-nitro-2-[4-[4-(trifluoromethyl)phenyl]imidazol-1-yl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O2/c1-21-14-7-6-13(24(25)26)8-16(14)23-9-15(22-10-23)11-2-4-12(5-3-11)17(18,19)20/h2-10,21H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITXVDAFEYLWQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)[N+](=O)[O-])N2C=C(N=C2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,4S)-Dimethyl 1-((R)-1-(phenylamino)-2-(p-tolyl)ethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B606758.png)



![(R)-4A-(ethoxymethyl)-1-(4-fluorophenyl)-6-((4-(trifluoromethyl)phenyl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinoline](/img/structure/B606766.png)






![N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B606776.png)